molecular formula C20H23N4O3.CH3O4S<br>C21H26N4O7S B12716163 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate CAS No. 83969-04-4

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate

Cat. No.: B12716163
CAS No.: 83969-04-4
M. Wt: 478.5 g/mol
InChI Key: WVKDWRJKWRIBER-UHFFFAOYSA-N
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Description

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a hydrazono group, and a nitroindolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials include 4-methoxyphenylhydrazine and 1,3,3-trimethyl-5-nitroindole. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Uniqueness

2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium methyl sulphate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

83969-04-4

Molecular Formula

C20H23N4O3.CH3O4S
C21H26N4O7S

Molecular Weight

478.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;methyl sulfate

InChI

InChI=1S/C20H22N4O3.CH4O4S/c1-20(2)17-11-15(24(25)26)7-10-18(17)23(3)19(20)13-22-21-12-14-5-8-16(27-4)9-6-14;1-5-6(2,3)4/h5-11,13H,12H2,1-4H3;1H3,(H,2,3,4)

InChI Key

WVKDWRJKWRIBER-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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